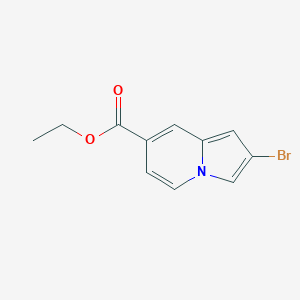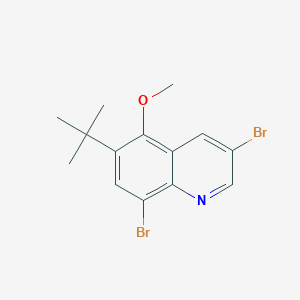
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline
Übersicht
Beschreibung
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is a useful research compound. Its molecular formula is C14H15Br2NO and its molecular weight is 373.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
- Compounds related to 6-methoxyquinolin-8-amine, which shares a part of the chemical structure with "3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline", have been studied for their antiplasmodial activity against Plasmodium falciparum. The activity and cytotoxicity of these compounds were significantly influenced by the linkers between the quinoline and the tert-butyltetrazole moieties (Hochegger et al., 2021).
Stroke Treatment
- Tetramethylpyrazine nitrones and quinolylnitrones, including compounds with tert-butyl and methoxy groups, have shown promise in the treatment of stroke. These compounds demonstrate potent thrombolytic activity and free radical scavenging power (Marco-Contelles, 2020).
Chemosensor for Cadmium
- A compound structurally similar to "3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline", 5-Chloro-8-methoxyquinoline, has been utilized in the development of a chemosensor for cadmium, which could be useful in monitoring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Alkyl 3-Aryloxypropenoates
- In a study related to the synthesis of alkyl 3-aryloxypropenoates, tert-butyl propiolate was used, indicating the relevance of tert-butyl in synthetic chemistry (Yavari et al., 2005).
Antitumor Activity
- Certain 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are structurally similar to "3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline", have shown potential antitumor activity. This indicates the relevance of quinoline derivatives in cancer research (Houlihan et al., 1995).
Synthesis of Quinolino[4,5-bc][1,5]benzoxazepines
- 3,5-Di-tert-butyl-1,2-benzoquinone was used in the synthesis of quinolino[4,5-bc][1,5]benzoxazepines, highlighting the utility of tert-butyl in complex molecule synthesis (Bang et al., 2009).
Tubulin Polymerization Inhibitors
- 5-Amino-2-aroylquinolines, which include methoxyquinoline derivatives, have been studied for their role as tubulin polymerization inhibitors. They exhibit substantial antiproliferative activity against various cancer cell lines (Lee et al., 2011).
Eigenschaften
IUPAC Name |
3,8-dibromo-6-tert-butyl-5-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO/c1-14(2,3)10-6-11(16)12-9(13(10)18-4)5-8(15)7-17-12/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZLIGWDSTGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1OC)C=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



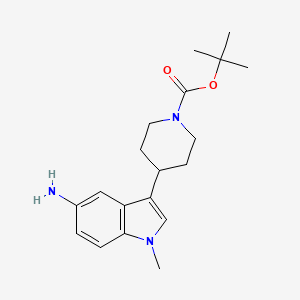
![4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8256006.png)
![3-[(E)-2-phenylethenyl]-1-(2-trimethylsilylethoxymethyl)indazol-6-amine](/img/structure/B8256009.png)
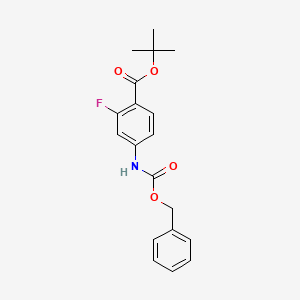
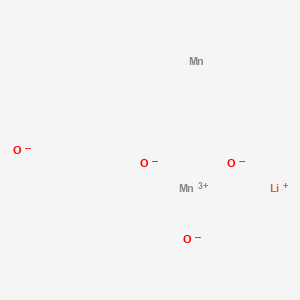
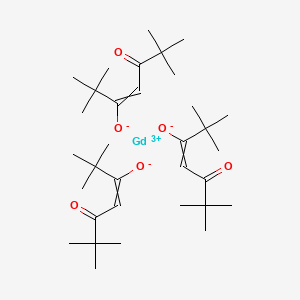
![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B8256025.png)

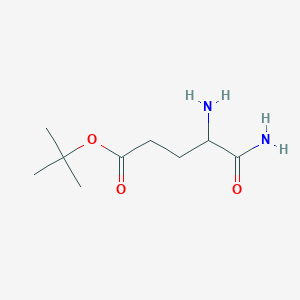

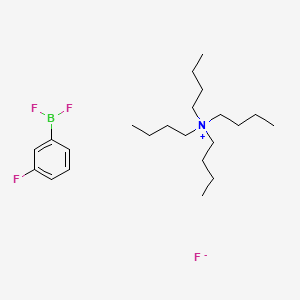
![(3aS,7aR)-4,5,5,6-tetramethyl-2-(2-methylpropyl)-4,6,7,7a-tetrahydro-3aH-benzo[d][1,3,2]dioxaborole](/img/structure/B8256082.png)
